molecular formula C4H6N2O2 B15297198 2-Diazopropanoic acid methyl ester

2-Diazopropanoic acid methyl ester

Cat. No.: B15297198
M. Wt: 114.10 g/mol
InChI Key: KSKYFYIEWBCMDT-UHFFFAOYSA-N
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Description

2-Diazopropanoic acid methyl ester is an organic compound with the molecular formula C4H6N2O2 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diazopropanoic acid methyl ester can be synthesized through the reaction of propanoic acid derivatives with diazomethane. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle diazomethane safely is crucial due to its highly toxic and potentially explosive nature .

Chemical Reactions Analysis

Types of Reactions

2-Diazopropanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diazopropanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazopropanoic acid methyl ester involves the formation of reactive intermediates, such as carbenes, which can participate in various chemical reactions. The diazo group (-N2) is a good leaving group, facilitating the formation of these intermediates .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-diazopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3(6-5)4(7)8-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKYFYIEWBCMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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